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molecular formula C11H11ClO2 B1325120 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride CAS No. 16728-02-2

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

Cat. No. B1325120
M. Wt: 210.65 g/mol
InChI Key: OJVWBPMSOJAJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659268B2

Procedure details

To 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (4.07 g, 21.2 mmol) were added thionyl chloride (4.64 mL, 63.5 mmol) and DMF (64 mL). The mixture was heated at 50° C. for 45 minutes. The excess thionyl chloride was evaporated under reduced pressure and the resulting acid chloride was used without further purification.
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:12]([OH:14])=O)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.S(Cl)([Cl:17])=O>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:12]([Cl:17])=[O:14])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
4.07 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1(CC1)C(=O)O
Name
Quantity
4.64 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
64 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting acid chloride was used without further purification

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1(CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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